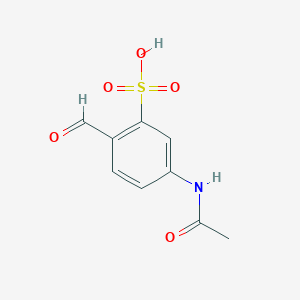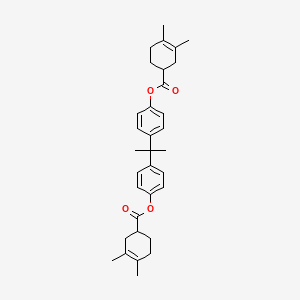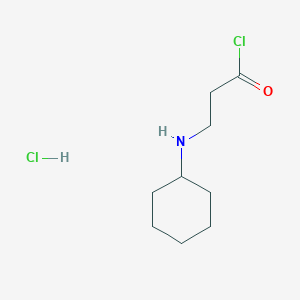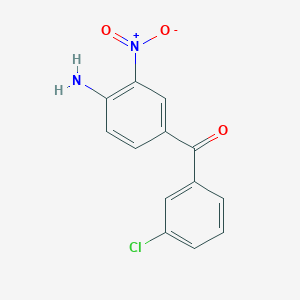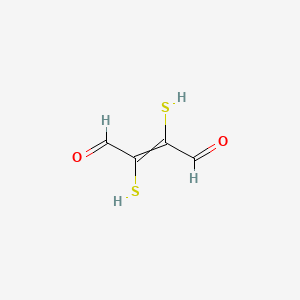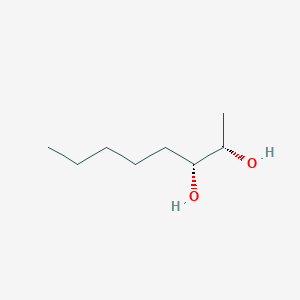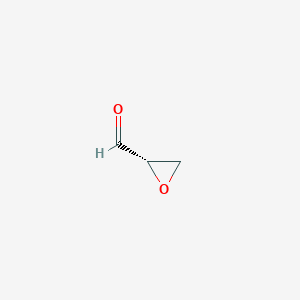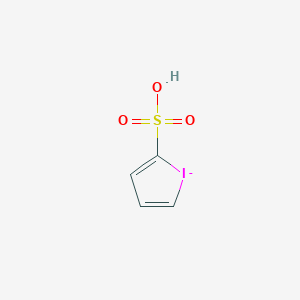
1-(1,2,3,6,7,8-Hexahydropyren-4-YL)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-1,2,3,6,7,8-hexahydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an acetyl group at the 4-position of the hexahydropyrene structure. Pyrene and its derivatives are known for their photophysical and electronic properties, making them valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1,2,3,6,7,8-hexahydropyrene typically involves the hydrogenation of pyrene to produce 1,2,3,6,7,8-hexahydropyrene, followed by acetylation. The hydrogenation process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The acetylation step involves the reaction of 1,2,3,6,7,8-hexahydropyrene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) in an inert solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for 4-acetyl-1,2,3,6,7,8-hexahydropyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-Acetyl-1,2,3,6,7,8-hexahydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: H2SO4 or HNO3 in concentrated form.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学研究应用
4-Acetyl-1,2,3,6,7,8-hexahydropyrene has several applications in scientific research:
作用机制
The mechanism of action of 4-acetyl-1,2,3,6,7,8-hexahydropyrene involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in applications like organic electronics and sensors . The acetyl group can also participate in hydrogen bonding, further modulating the compound’s behavior in different environments .
相似化合物的比较
Similar Compounds
1,2,3,6,7,8-Hexahydropyrene: The parent compound without the acetyl group.
4-Acetylpyrene: A similar compound with an acetyl group but without the hydrogenated ring structure.
2-Acetylpyrene: Another acetylated pyrene derivative with the acetyl group at a different position.
Uniqueness
4-Acetyl-1,2,3,6,7,8-hexahydropyrene is unique due to its combination of hydrogenated ring structure and acetyl functional group. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and biological research .
属性
CAS 编号 |
70200-28-1 |
|---|---|
分子式 |
C18H18O |
分子量 |
250.3 g/mol |
IUPAC 名称 |
1-(1,2,3,6,7,8-hexahydropyren-4-yl)ethanone |
InChI |
InChI=1S/C18H18O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h8-10H,2-7H2,1H3 |
InChI 键 |
LWNCKTZOHZRUNA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
